molecular formula C20H24BClN2O3 B2668610 1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2246778-85-6

1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B2668610
CAS No.: 2246778-85-6
M. Wt: 386.68
InChI Key: ZJFXCDXXJYMWMZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a chlorinated phenyl ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves multiple steps:

  • Formation of the Chlorinated Phenyl Intermediate: : The initial step involves the chlorination of a suitable phenyl precursor. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the phenyl ring.

  • Introduction of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: : The chlorinated phenyl intermediate is then subjected to a reaction with tetramethyl-1,3,2-dioxaborolane. This step often employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-boron bonds .

  • Formation of the Urea Moiety: : The final step involves the reaction of the boronated phenyl intermediate with benzyl isocyanate to form the urea linkage. This step typically requires mild conditions and can be facilitated by the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the phenyl ring.

Scientific Research Applications

1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound’s boron-containing moiety can be utilized in the development of advanced materials, such as boron-doped polymers or boron-based sensors.

Mechanism of Action

The mechanism by which 1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron moiety can participate in unique interactions, such as forming reversible covalent bonds with biological molecules, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea: shares similarities with other boron-containing compounds, such as:

Uniqueness

What sets this compound apart is the combination of its boron-containing moiety with a chlorinated phenyl ring and a benzylurea structure. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various research applications.

Properties

IUPAC Name

1-benzyl-3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BClN2O3/c1-19(2)20(3,4)27-21(26-19)15-10-11-16(22)17(12-15)24-18(25)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFXCDXXJYMWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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